

Application Note: Chemical Separation of Protactinium-234 from Uranium Samples

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Introduction

Protactinium-234 (²³⁴Pa), a beta-emitting radionuclide with a short half-life, is a key decay product in the Uranium-238 (²³⁸U) decay series.[1][2][3] Its isolation from bulk uranium samples is a critical step for various research applications, including the study of short-lived isotopes, nuclear forensics, and educational demonstrations of radioactive decay and equilibrium.[4][5] This application note provides detailed protocols for the chemical separation of ²³⁴Pa from uranium samples using solvent extraction and ion exchange chromatography.

The separation, often termed "milking," takes advantage of the distinct chemical properties of protactinium and uranium. In acidic solutions, uranium primarily exists as the uranyl ion (UO₂²⁺), while protactinium forms various ionic species that exhibit different affinities for organic solvents and ion exchange resins.

Uranium-238 Decay Pathway

The generation of **Protactinium-234** is a direct result of the decay of Uranium-238. Understanding this decay chain is fundamental to the separation process as it highlights the continuous production of ²³⁴Pa in a uranium sample.



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Caption: Uranium-238 decay chain leading to Protactinium-234m.

Quantitative Data Summary

The efficiency of separation methods is critical. The following tables summarize typical performance data for the described protocols.

Table 1: Solvent Extraction Performance

Parameter	Value	Reference
Recovery of Pa	>85%	[6][7]
Purity of Pa Fraction	>99%	[6]
Time for Separation	< 30 minutes	[5]

Table 2: Ion Exchange Chromatography Performance

Parameter	Value	Reference
Radiochemical Recovery (Pa)	55% - 85%	[6][7]
Radiochemical Recovery (U)	>90%	[6][7]
Elemental Purity	>99.99%	[6][7]
Time for Separation	< 3 hours	[6]

Experimental Protocols

Protocol 1: Solvent Extraction using Methyl Isobutyl Ketone (MIBK)

This rapid method is suitable for demonstrating the transient equilibrium of ²³⁴Pa and for applications requiring a quick isolation of the radionuclide.

Materials:

Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

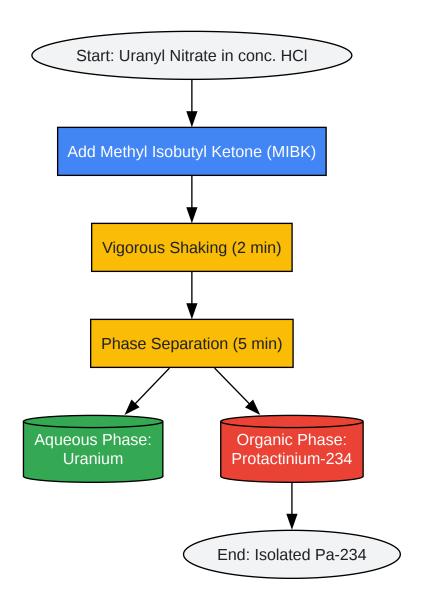


- Concentrated Hydrochloric Acid (HCl)
- Methyl Isobutyl Ketone (MIBK) or a mixture of n-hexane and MIBK
- Separatory funnel
- Glassware (beakers, graduated cylinders)
- Radiation detector (e.g., Geiger-Müller counter)

Procedure:

- Preparation of Aqueous Phase: Dissolve a known quantity of uranyl nitrate hexahydrate in 20% hydrochloric acid.[5]
- Extraction: Transfer the aqueous uranium solution to a separatory funnel. Add an equal volume of MIBK.
- Shake the funnel vigorously for 2 minutes to facilitate the extraction of protactinium into the organic phase.
- Allow the phases to separate for 5 minutes. The aqueous phase (bottom layer) will contain
 the bulk of the uranium, while the organic phase (top layer) will contain the extracted ²³⁴Pa.
 [5]
- Separation: Carefully drain the aqueous layer and collect the organic layer containing the purified ²³⁴Pa.
- (Optional) Back-Extraction: To transfer the ²³⁴Pa back into an aqueous solution, the organic phase can be washed with a dilute acid solution.





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Caption: Workflow for solvent extraction of **Protactinium-234**.

Protocol 2: Ion Exchange Chromatography using TEVA Resin

This method provides a more thorough separation, resulting in higher purity and is suitable for applications requiring well-characterized samples.

Materials:

TEVA Resin (extraction chromatography resin)

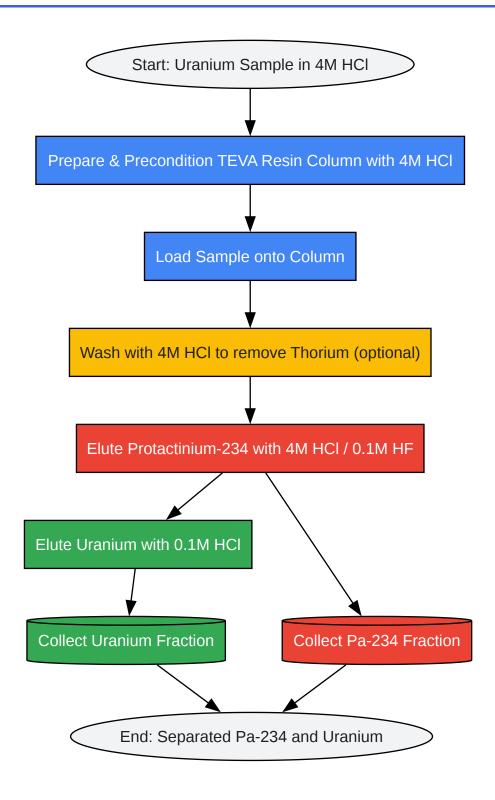


- Chromatography column
- Uranyl nitrate or other uranium sample dissolved in 4 M HCl
- 4 M Hydrochloric Acid (HCl)
- 4 M HCl / 0.1 M Hydrofluoric Acid (HF) solution
- 0.1 M HCl
- Collection vials

Procedure:

- Column Preparation: Prepare a column with TEVA resin and precondition it by passing 4 M
 HCI through it.[6][8]
- Sample Loading: Dissolve the uranium sample in 5 mL of 4 M HCl and load it onto the column.[6][8] Uranium and protactinium will be adsorbed by the resin.
- Thorium Elution (if present): If Thorium-234 is also of interest or needs to be removed, it can be eluted with additional volumes of 4 M HCl.[6][8] A thorough wash with 4 M HCl (approximately 25 mL) ensures the removal of any residual thorium.[6][8]
- Protactinium Elution: Elute the Protactinium-234 from the column by passing a solution of 4
 M HCl containing 0.1 M HF through the resin.[6][8] Collect this fraction.
- Uranium Elution: The uranium remains adsorbed on the resin and can be subsequently eluted using 0.1 M HCl.[6]





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Caption: Workflow for ion exchange separation of **Protactinium-234**.

Safety Precautions



- All work with radioactive materials must be conducted in a designated radiological laboratory with appropriate shielding and personal protective equipment (gloves, lab coat, safety glasses).
- Uranium is a heavy metal and is chemically toxic in addition to being radioactive.
- Hydrofluoric acid (HF) is highly corrosive and toxic. Handle with extreme care and have appropriate safety measures in place, including access to calcium gluconate gel.
- Dispose of all radioactive waste according to institutional and regulatory guidelines.

Conclusion

The chemical separation of **Protactinium-234** from uranium samples can be effectively achieved using either solvent extraction or ion exchange chromatography. The choice of method depends on the required purity, yield, and speed of separation. The protocols provided in this application note offer reliable procedures for isolating ²³⁴Pa for a range of scientific and educational purposes.

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